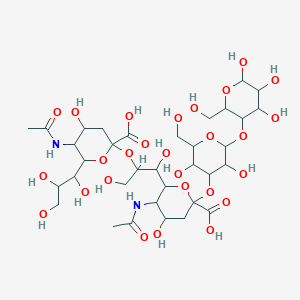

Disialyllactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Disialyllactose” is a highly complex organic molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

Reduction: The acetamido groups can be reduced to amines.

Substitution: The hydroxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups could yield ketones or aldehydes, while reduction of the acetamido groups could yield primary amines.

Applications De Recherche Scientifique

Prebiotic Effects

Disialyllactose has been shown to act as a prebiotic, promoting the growth of beneficial gut microbiota. Research indicates that oligosaccharides like DSL can enhance the proliferation of bifidobacteria and lactobacilli, which are crucial for maintaining gut health and preventing gastrointestinal infections .

Immunomodulatory Properties

Studies have demonstrated that this compound possesses immunomodulatory effects, influencing immune responses in both infants and adults. It has been suggested that DSL can enhance the immune system's ability to combat pathogens by modulating cytokine production and promoting anti-inflammatory responses .

Neurodevelopmental Benefits

Research indicates that sialic acid, released from this compound during digestion, plays a critical role in brain development and cognitive function. Animal studies have shown that diets supplemented with sialylated oligosaccharides, including DSL, improve learning abilities and memory performance by enhancing ganglioside content in the brain . This suggests potential applications in addressing neurodevelopmental disorders.

Anti-adhesive Properties

This compound exhibits anti-adhesive properties against pathogenic bacteria such as Escherichia coli. In vitro studies have demonstrated that DSL can inhibit bacterial adhesion to intestinal epithelial cells, thereby reducing the risk of infections . This property makes it a candidate for developing functional foods aimed at preventing gastrointestinal infections.

Synthesis and Production

The enzymatic synthesis of this compound has been explored as a means to produce this oligosaccharide efficiently. Recent advancements in metabolic engineering allow for the production of DSL through specific glycosylation reactions using sialyltransferases . This method offers advantages over traditional chemical synthesis by providing regioselectivity and higher yields.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Wang et al., 2003 | Demonstrated improved cognitive function in rats fed sialylated oligosaccharides | Potential use in neurodevelopmental therapies |

| Chen et al., 2016 | Showed that DSL enhances bifidobacteria growth | Application as a prebiotic supplement |

| Fair et al., 2018 | Confirmed anti-adhesive properties against E. coli | Development of functional foods for infection prevention |

Mécanisme D'action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could inhibit an enzyme by binding to its active site, or it could interact with a receptor to modulate its activity. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Disialyllactose

- This compound

Uniqueness

This compound’s uniqueness lies in its complex structure and the presence of multiple functional groups, which give it a wide range of chemical properties and potential applications. Its specific stereochemistry and functional group placement also contribute to its unique reactivity and interactions with biological targets.

Propriétés

Numéro CAS |

18409-15-9 |

|---|---|

Formule moléculaire |

C34H56N2O27 |

Poids moléculaire |

924.8 g/mol |

Nom IUPAC |

5-acetamido-6-[2-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C34H56N2O27/c1-9(41)35-17-11(43)3-33(31(53)54,61-26(17)19(46)13(45)5-37)60-15(7-39)21(48)27-18(36-10(2)42)12(44)4-34(62-27,32(55)56)63-28-20(47)14(6-38)58-30(24(28)51)59-25-16(8-40)57-29(52)23(50)22(25)49/h11-30,37-40,43-52H,3-8H2,1-2H3,(H,35,41)(H,36,42)(H,53,54)(H,55,56) |

Clé InChI |

IESOVNOGVZBLMG-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)O |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)O |

Synonymes |

alphaNeu5Ac(2,8)alphaNeu5Ac(2,3)betaDGal(1,4)DGlc di-(N-acetylneuramin)lactose disialyl lactose disialyllactose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.